

Physical and chemical properties of Ethyl Paraben-13C6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl Paraben-13C6*

Cat. No.: *B15553142*

[Get Quote](#)

An In-depth Technical Guide to **Ethyl Paraben-13C6**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl Paraben-13C6 is the stable isotope-labeled form of Ethyl Paraben, a widely utilized antimicrobial preservative in the pharmaceutical, cosmetic, and food industries.^{[1][2]} This labeling, where six carbon atoms in the benzene ring are replaced with the Carbon-13 isotope, renders the molecule an invaluable tool in analytical chemistry and metabolic research.^[3] Its primary application lies in its use as an internal standard for highly accurate quantification of unlabeled Ethyl Paraben in various matrices using techniques like mass spectrometry.^[4] This guide provides a comprehensive overview of the physical and chemical properties of **Ethyl Paraben-13C6**, details common experimental protocols for its synthesis and application, and presents its role in modern research.

Chemical Identity and Properties

Ethyl Paraben-13C6 is structurally identical to its unlabeled counterpart, with the exception of the six ¹³C atoms in the phenyl ring. This substitution results in a molecular weight increase of approximately 6 g/mol, a key feature for its use in isotope dilution mass spectrometry.

Physicochemical Properties

The fundamental physical and chemical characteristics of **Ethyl Paraben-13C6** are summarized below. Data for the unlabeled compound is also provided for context, as many physical properties are nearly identical.

Property	Value	Reference
IUPAC Name	ethyl 4-hydroxybenzoate-1,2,3,4,5,6-13C6	[3]
Synonyms	Ethyl Paraben-(ring-13C6), 4-hydroxybenzoic Acid Ethyl Ester-13C6, 4-(Ethoxycarbonyl)phenol-13C6	[3] [5]
Molecular Formula	$C_3[^{13}C]_6H_{10}O_3$	[3] [6]
Molecular Weight	172.13 g/mol	[3] [4] [6] [7]
CAS Number	2075718-25-9	[4]
Unlabeled CAS	120-47-8	[3] [4] [7]
Appearance	White or almost white crystalline powder; colorless crystals	[4] [8]
Melting Point	113-118 °C	[2] [3] [9]
Boiling Point	297-298 °C (decomposes)	[2] [9] [10]
Purity	≥98% chemical purity; ≥99% atom ^{13}C	[3] [7]

Solubility

The solubility profile is critical for preparing standard solutions and for its application in various analytical extraction methods.

Solvent	Solubility	Reference
Methanol	Soluble	[3][6]
Chloroform	Soluble / Slightly Soluble	[3][6]
Ethanol	Freely Soluble	[8]
Acetone	Soluble	[9]
Ether	Soluble	[9]
Water	Very Slightly Soluble	[8][9]

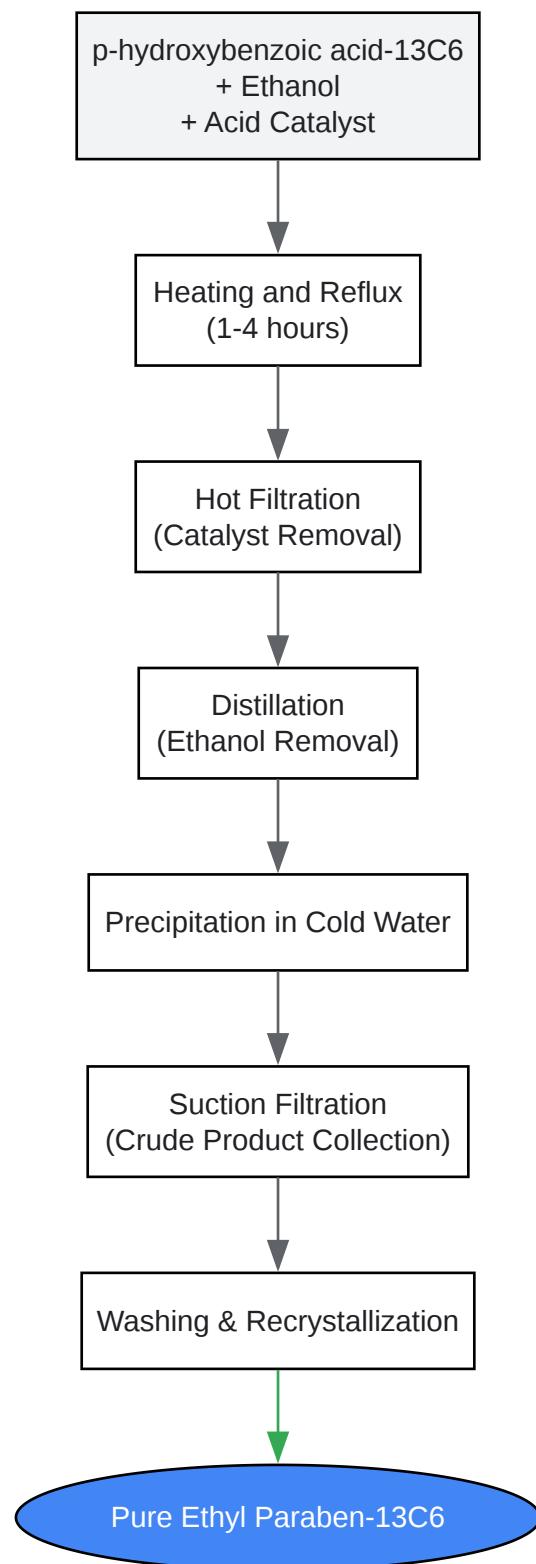
Applications in Research and Development

The primary utility of **Ethyl Paraben-13C6** stems from its isotopic labeling.

- Internal Standard: It is predominantly used as an internal standard for the quantification of Ethyl Paraben in complex samples such as cosmetics, pharmaceuticals, food products, and biological tissues.[4][7] Its near-identical chemical behavior to the native analyte, combined with its distinct mass, allows for correction of matrix effects and variations in sample preparation and instrument response in LC-MS or GC-MS analysis.[4]
- Metabolic Research: As a stable isotope-labeled compound, it can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of Ethyl Paraben in vivo without the use of radioactive materials.[3][4]
- Environmental Monitoring: It serves as a standard for the detection and quantification of Ethyl Paraben, an environmental contaminant, in samples like water and soil.[3][7]

Experimental Protocols and Methodologies

This section details generalized experimental procedures relevant to the synthesis and analytical use of **Ethyl Paraben-13C6**.


Synthesis of Ethyl Paraben-13C6

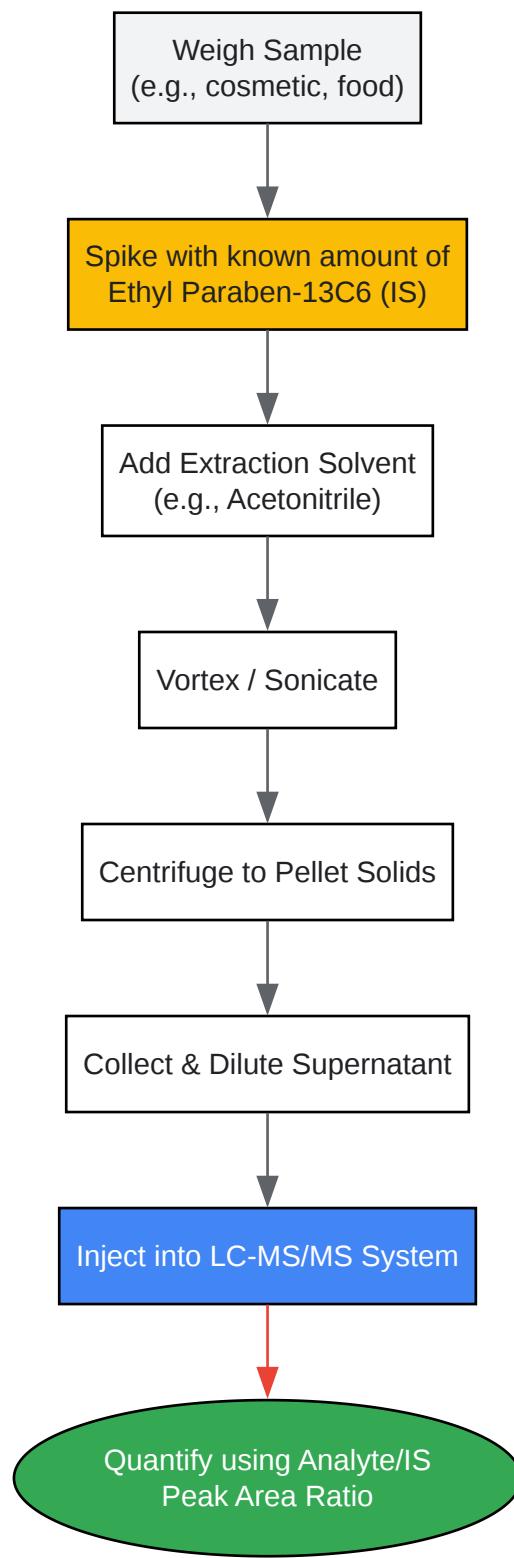
Ethyl Paraben-13C6 is synthesized via the esterification of p-hydroxybenzoic acid-13C6 with ethanol. The general procedure is adapted from established methods for preparing unlabeled

parabens.[11][12]

Methodology:

- Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a thermometer, p-hydroxybenzoic acid-13C6 is combined with an excess of absolute ethanol.
- Catalysis: An acid catalyst, such as sodium hydrogen sulfate or neodymium sesquioxide, is added to the mixture.[11][12]
- Reaction: The mixture is heated to reflux and stirred for several hours (e.g., 1 to 4 hours).[11] [12] Progress can be monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, the reaction mixture is cooled. If the catalyst is solid, it is removed by filtration.[12]
- Purification: Excess ethanol is removed by distillation. The residue is then poured into cold water to precipitate the crude **Ethyl Paraben-13C6**. The precipitate is collected by suction filtration.[12]
- Final Product: The crude product is washed, potentially with a dilute sodium carbonate solution to remove unreacted acid, followed by distilled water.[11] Further purification can be achieved by recrystallization from ethanol to yield the final, high-purity product.[12]

[Click to download full resolution via product page](#)

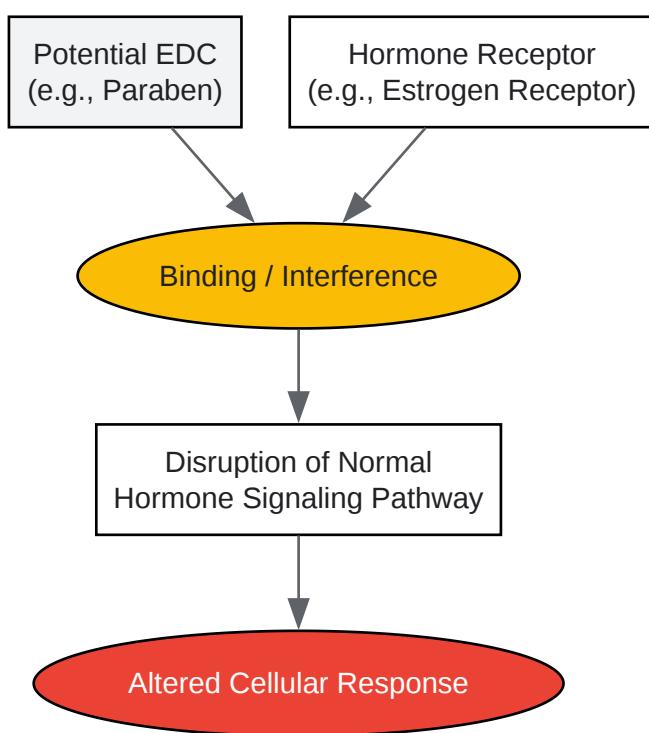

Caption: General workflow for the synthesis of **Ethyl Paraben-13C6**.

Quantification of Ethyl Paraben using Isotope Dilution LC-MS/MS

This protocol outlines the use of **Ethyl Paraben-13C6** as an internal standard (IS) for quantifying native Ethyl Paraben in a sample matrix (e.g., a cosmetic cream).

Methodology:

- **Sample Preparation:** A known weight of the sample is accurately measured into a centrifuge tube.
- **Internal Standard Spiking:** A precise volume of a known concentration of **Ethyl Paraben-13C6** stock solution (in a solvent like methanol) is added to the sample.
- **Extraction:** An appropriate extraction solvent (e.g., acetonitrile or methanol) is added. The sample is vortexed vigorously and/or sonicated to ensure thorough extraction of the analyte and IS.
- **Protein Precipitation/Cleanup (if needed):** For biological matrices, a protein precipitation step is performed. For complex cosmetic samples, centrifugation at high speed is used to separate solid excipients.
- **Dilution and Analysis:** The supernatant is collected, potentially diluted, and transferred to an autosampler vial for LC-MS/MS analysis.
- **LC-MS/MS Analysis:** The sample is injected into an LC-MS/MS system. The analyte (Ethyl Paraben) and the IS (**Ethyl Paraben-13C6**) are separated chromatographically and detected by the mass spectrometer using Multiple Reaction Monitoring (MRM).
- **Quantification:** A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the concentration of calibration standards. The concentration of Ethyl Paraben in the unknown sample is calculated from this curve.



[Click to download full resolution via product page](#)

Caption: Analytical workflow for quantification using **Ethyl Paraben-13C6**.

Relevance in Drug Development and Safety

Parabens, including Ethyl Paraben, are scrutinized for their potential as endocrine-disrupting chemicals (EDCs).^[13] Research suggests they may exhibit weak estrogenic activity, raising concerns about cumulative exposure from multiple sources.^[13] **Ethyl Paraben-13C6** is a critical tool in studies designed to accurately measure human exposure levels and to investigate the metabolic pathways of these compounds. Such data is vital for robust risk assessment and for informing regulatory decisions in the pharmaceutical and consumer care industries.

[Click to download full resolution via product page](#)

Caption: Conceptual pathway of potential endocrine disruption by parabens.

Conclusion

Ethyl Paraben-13C6 is an essential analytical reagent for researchers, quality control scientists, and toxicologists. Its utility as an internal standard enables precise and accurate quantification of Ethyl Paraben, supporting robust product safety assessments, environmental monitoring, and pharmacokinetic studies. The methodologies and data presented in this guide

serve as a foundational resource for professionals working with this important stable isotope-labeled compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ETHYLPARABEN - Ataman Kimya [atamanchemicals.com]
- 2. Ethylparaben - Wikipedia [en.wikipedia.org]
- 3. isotope.bocsci.com [isotope.bocsci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ethyl Paraben-13C6 | CAS 2075718-25-9 | LGC Standards [lgcstandards.com]
- 6. usbio.net [usbio.net]
- 7. Ethyl paraben (ethyl 4-hydroxybenzoate) (ring- C^{13} H_3C $\text{COOCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH}$, 99%) 1 mg/mL in methanol - Cambridge Isotope Laboratories, CLM-9761-1.2 [isotope.com]
- 8. Ethyl Paraben Pure IP BP Ph Eur USP NF Manufacturers, with SDS [mubychem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN106397193A - Preparation method of ethyl paraben - Google Patents [patents.google.com]
- 12. CN104725233A - Preparation method of ethylparaben - Google Patents [patents.google.com]
- 13. Ethylparaben | Rupa Health [rupahealth.com]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl Paraben-13C6]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553142#physical-and-chemical-properties-of-ethyl-paraben-13c6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com